molecular formula C17H18N4O3 B2436153 Pyridin-2-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate CAS No. 2034232-44-3

Pyridin-2-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate

Cat. No.: B2436153
CAS No.: 2034232-44-3
M. Wt: 326.356
InChI Key: LDOMLQJBRVGILJ-UHFFFAOYSA-N
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Description

Pyridin-2-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate is a complex organic compound that features a pyridine ring, a pyrrolidinone moiety, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-2-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate typically involves multiple steps. One common method includes the alkylation of pyridin-2-ylmethyl alcohols with ketones via a base-promoted C-alkylation reaction . This approach is efficient and environmentally benign, providing high yields and broad functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Pyridin-2-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate involves its interaction with molecular targets through its functional groups. The pyridine and pyrrolidinone moieties can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridin-2-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for specific interactions with biological molecules, making it a valuable compound in scientific research and industrial applications .

Biological Activity

Pyridin-2-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate is a complex organic compound with potential biological activities that are being explored in various research settings. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C19H20N4O3
  • Molecular Weight : 352.4 g/mol
  • CAS Number : 942012-44-4

The structure consists of a pyridine ring attached to a carbamate group, which is further connected to a 2-oxopyrrolidine moiety. This structural complexity suggests multiple sites for biological interaction, making it a candidate for various pharmacological studies.

Anticancer Properties

Recent studies have shown that derivatives of pyridine compounds exhibit significant anticancer activity. For instance, pyridinethione derivatives have demonstrated selective activity against human liver and colon cancer cells while showing low cytotoxicity against non-tumor cell lines. The antiproliferative effects were assessed using the MTT assay, revealing that some compounds had IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Pyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Selectivity
Compound 5dHCT-116 (Colon)5.0High
Compound 10cHepG2 (Liver)3.5Moderate
Compound 7bMCF7 (Breast)>20Low

The mechanism by which pyridine derivatives exert their anticancer effects often involves the inhibition of specific kinases or enzymes essential for cancer cell survival. For example, certain derivatives have been shown to inhibit the oncogenic serine/threonine kinase PIM-1, which plays a crucial role in the survival of cancer cells . Molecular docking studies indicate that these compounds can effectively bind to target proteins associated with cancer progression.

Neuroprotective Effects

Pyridine derivatives also exhibit neuroprotective properties, which are being investigated for their potential in treating neurodegenerative diseases. Research indicates that these compounds may enhance cognitive function and protect against neuronal damage through antioxidant mechanisms .

Table 2: Neuroprotective Activity of Pyridine Derivatives

CompoundModel SystemEffect Observed
Compound APC12 CellsIncreased viability
Compound BMouse ModelReduced neuroinflammation

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics and low toxicity profiles in animal models. However, detailed pharmacokinetic studies are still needed to establish its bioavailability and metabolic pathways .

Case Studies

Several case studies highlight the efficacy of pyridine derivatives in clinical settings. For example, a recent trial involving a related compound demonstrated significant tumor reduction in patients with advanced liver cancer after a treatment regimen incorporating these derivatives .

Properties

IUPAC Name

pyridin-2-ylmethyl N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-16-5-3-9-21(16)15-10-13(6-8-19-15)11-20-17(23)24-12-14-4-1-2-7-18-14/h1-2,4,6-8,10H,3,5,9,11-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOMLQJBRVGILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)OCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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